molecular formula C9H6ClFN2 B15271246 4-Chloro-8-fluoro-5-methylquinazoline

4-Chloro-8-fluoro-5-methylquinazoline

Cat. No.: B15271246
M. Wt: 196.61 g/mol
InChI Key: MOOFGJXWVQJGSU-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-5-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6ClFN2. It belongs to the quinazoline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-5-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with suitable halogenated reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-fluoro-5-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated or alkylated derivatives .

Scientific Research Applications

4-Chloro-8-fluoro-5-methylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. In the context of anticancer activity, it targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • 4-Chloro-8-methylquinazoline
  • 4-Fluoro-5-methylquinazoline
  • 8-Fluoro-5-methylquinazoline

Comparison: Compared to its analogs, 4-Chloro-8-fluoro-5-methylquinazoline exhibits unique properties due to the presence of both chlorine and fluorine atoms. These halogens can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the fluorine atom can enhance the compound’s ability to penetrate cell membranes, while the chlorine atom can increase its binding affinity to specific molecular targets .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-8-fluoro-5-methylquinazoline

InChI

InChI=1S/C9H6ClFN2/c1-5-2-3-6(11)8-7(5)9(10)13-4-12-8/h2-4H,1H3

InChI Key

MOOFGJXWVQJGSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)N=CN=C2Cl

Origin of Product

United States

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